molecular formula C18H27P B1293621 Dicyclohexylphenylphosphine CAS No. 6476-37-5

Dicyclohexylphenylphosphine

Cat. No.: B1293621
CAS No.: 6476-37-5
M. Wt: 274.4 g/mol
InChI Key: VPLLTGLLUHLIHA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dicyclohexylphenylphosphine is a phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The primary target of this compound is therefore the metal atom in these complexes.

Mode of Action

As a phosphine ligand, this compound binds to the metal atom in a coordination complex through its phosphorus atom . This binding can alter the electronic structure of the metal atom, influencing its reactivity and catalytic properties.

Biochemical Pathways

This compound is often used in various types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers.

Result of Action

The binding of this compound to a metal atom can significantly influence the outcome of a chemical reaction. By altering the electronic structure of the metal atom, it can enhance the atom’s ability to catalyze certain reactions, leading to the efficient formation of desired products .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the nature of the solvent can affect its solubility and therefore its availability to participate in reactions. Additionally, factors such as temperature and pH can influence the stability of the coordination complex and the rate of the reaction .

Biochemical Analysis

Biochemical Properties

Dicyclohexylphenylphosphine is known for its role as a ligand in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in catalytic processes. The compound forms complexes with transition metals, which are essential for catalyzing reactions in organic synthesis . These interactions are primarily coordination bonds between the phosphorus atom of this compound and the metal center. This coordination enhances the reactivity and selectivity of the metal catalysts, making this compound a valuable tool in synthetic chemistry .

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. As a phosphine ligand, it can influence cell function by interacting with metal ions and enzymes within the cell. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound in a cellular environment could potentially alter the activity of metal-dependent enzymes, leading to changes in metabolic flux and gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through coordination with metal ions. This binding interaction can either inhibit or activate enzymes depending on the nature of the metal and the specific enzyme involved. The compound’s ability to form stable complexes with transition metals is crucial for its role in catalysis. These complexes can facilitate or hinder enzymatic reactions, thereby influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is relatively stable under standard conditions but can degrade over time, especially in the presence of moisture or oxygen. Long-term exposure to these conditions can lead to the formation of oxidation products, which may affect its efficacy in catalytic reactions. Studies have shown that maintaining an inert atmosphere can prolong the stability of this compound, ensuring consistent results in experimental setups .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. These interactions can influence the activity of metabolic enzymes, thereby affecting metabolic flux and the levels of specific metabolites. For example, the compound’s ability to form complexes with transition metals can modulate the activity of enzymes involved in oxidative phosphorylation and other critical metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through interactions with transport proteins and binding proteins. These interactions facilitate the movement of the compound to specific cellular compartments where it can exert its effects. The localization and accumulation of this compound within cells are influenced by its affinity for metal ions and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and post-translational modifications. The compound may be directed to specific organelles or compartments within the cell, such as the mitochondria or endoplasmic reticulum, where it can participate in catalytic processes. Targeting signals and modifications, such as phosphorylation, can influence the localization and activity of this compound, thereby affecting its function in cellular metabolism .

Chemical Reactions Analysis

Types of Reactions: Dicyclohexylphenylphosphine undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

dicyclohexyl(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLLTGLLUHLIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073372
Record name Phosphine, dicyclohexylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6476-37-5
Record name Dicyclohexylphenylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6476-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicyclohexylphenylphosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006476375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, dicyclohexylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclohexylphenylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.668
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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